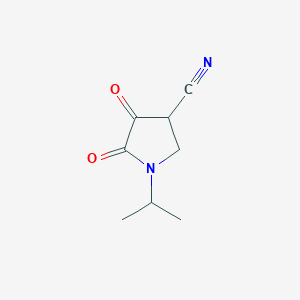
4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is a chemical compound characterized by a pyrrolidine ring with two oxo groups at positions 4 and 5, an isopropyl group at position 1, and a nitrile group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable dicarbonyl compound, followed by cyclization and nitrile formation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A related compound with similar structural features but lacking the nitrile group.
Proline derivatives: Compounds with a similar pyrrolidine ring structure but different substituents.
Uniqueness
4,5-Dioxo-1-(propan-2-yl)pyrrolidine-3-carbonitrile is unique due to the presence of both oxo and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
属性
CAS 编号 |
7399-08-8 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
4,5-dioxo-1-propan-2-ylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-5(2)10-4-6(3-9)7(11)8(10)12/h5-6H,4H2,1-2H3 |
InChI 键 |
JWODGKSSAMJXMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CC(C(=O)C1=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


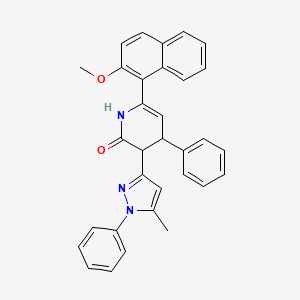



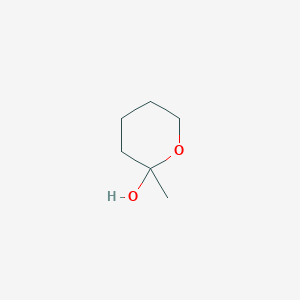
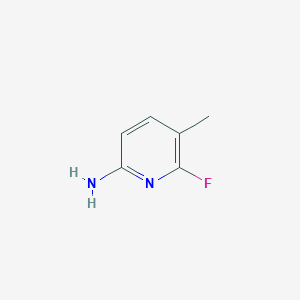
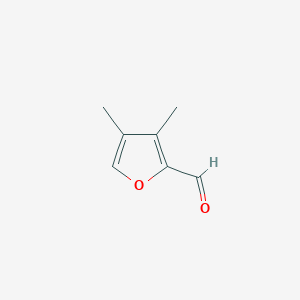


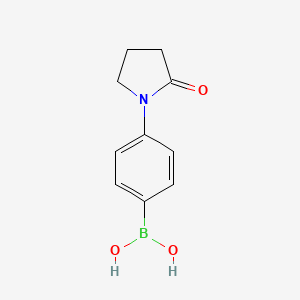
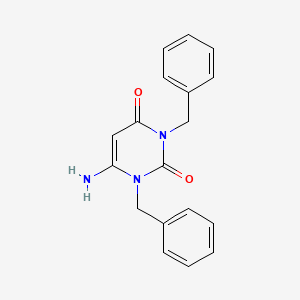
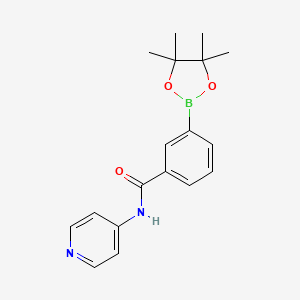
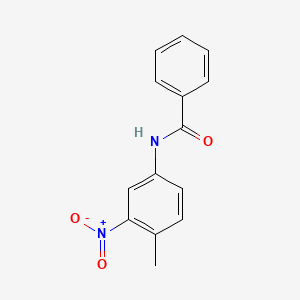
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
